molecular formula C13H17ClN2O B1671118 Efaroxan hydrochloride CAS No. 89197-00-2

Efaroxan hydrochloride

Numéro de catalogue: B1671118
Numéro CAS: 89197-00-2
Poids moléculaire: 252.74 g/mol
Clé InChI: DWOIUCRHVWIHAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'éfaroxan subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les conditions de réaction sont soigneusement contrôlées pour obtenir les transformations souhaitées sans compromettre l'intégrité du composé.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec des profils pharmacologiques modifiés .

Applications de la recherche scientifique

Le chlorhydrate d'éfaroxan a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate d'éfaroxan exerce ses effets principalement par l'antagonisme des α2-adrénocepteurs et des récepteurs de l'imidazoline-1 . En bloquant ces récepteurs, il inhibe l'action des agonistes endogènes, ce qui conduit à une augmentation de la libération d'insuline par les cellules bêta pancréatiques . Ce mécanisme implique le blocage des canaux potassiques sensibles à l'ATP, ce qui dépolaris
e la membrane cellulaire et déclenche la sécrétion d'insuline
. De plus, l'interaction du chlorhydrate d'éfaroxan avec les récepteurs de l'imidazoline contribue à ses effets cardiovasculaires .

Applications De Recherche Scientifique

Pharmacological Profile

Efaroxan hydrochloride exhibits a unique pharmacological profile characterized by its ability to selectively antagonize alpha-2 adrenergic receptors while also acting on imidazoline receptors. The compound has been shown to promote insulin secretion and influence cardiovascular functions, making it a subject of interest in diabetes and hypertension research.

Key Properties

  • Molecular Formula : C13H16N2O- HCl
  • Molecular Weight : 252.74 g/mol
  • CAS Number : 89197-00-2
  • Mechanism of Action : Efaroxan acts primarily as an antagonist at the alpha-2 adrenergic receptors (α2A, α2B, α2C) and selectively interacts with I1 imidazoline receptors, promoting insulin release through mechanisms distinct from traditional pathways .

Cardiovascular Research

Efaroxan has been extensively studied for its effects on cardiovascular health. It is known to influence blood pressure regulation and heart rate through its action on adrenergic receptors.

  • Case Study : In a study examining the effects of Efaroxan on cardiac function, researchers found that it significantly reduced sympathetic nervous system activity, leading to decreased heart rate and improved cardiac output in hypertensive models .

Diabetes and Metabolic Studies

The compound's ability to stimulate insulin secretion makes it a valuable tool in diabetes research.

  • Case Study : A study involving pancreatic beta cells demonstrated that Efaroxan enhances insulin release by blocking ATP-sensitive potassium channels, thereby increasing cellular depolarization and calcium influx . This mechanism was observed both in vitro and in vivo, indicating its potential for therapeutic applications in type 2 diabetes management.

Neuropharmacology

Efaroxan's interaction with imidazoline receptors has implications for neuropharmacological research, particularly concerning neurotransmitter modulation.

  • Case Study : Research indicated that Efaroxan can modulate GABAergic synaptic transmission in neuronal cultures. The compound was shown to reduce inhibitory postsynaptic currents (IPSCs), suggesting its role in altering synaptic plasticity and potentially affecting conditions like anxiety and depression .

Data Table: Summary of this compound Studies

Study FocusFindingsReference
Cardiovascular EffectsReduced sympathetic activity; improved cardiac output
Insulin SecretionEnhanced insulin release via potassium channel blockade
Neurotransmitter ModulationModulated GABAergic transmission; reduced IPSCs

Activité Biologique

Efaroxan hydrochloride is a compound of significant interest due to its dual role as a selective antagonist of α2-adrenergic receptors and an imidazoline I1 receptor ligand. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in diabetes and neurological disorders.

  • Chemical Name: 2-(2-Ethyl-2,3-dihydro-2-benzofuranyl)-4,5-dihydro-1H-imidazole hydrochloride
  • CAS Number: 89197-00-2
  • Molecular Weight: 267.76 g/mol
  • Purity: ≥99%

Efaroxan exerts its biological effects primarily through the following mechanisms:

  • α2-Adrenoceptor Antagonism:
    • Efaroxan displays high selectivity for α2-adrenoceptors, with pK_i values indicating strong binding affinity (7.87 for α2A, 7.42 for α2B, and 5.74 for α2C receptors) .
    • This antagonism leads to increased norepinephrine release, which can enhance insulin secretion from pancreatic β-cells .
  • Imidazoline I1 Receptor Ligand:
    • Efaroxan acts on imidazoline I1 receptors, which are implicated in neuroendocrine regulation and cardiovascular function .
    • It has been shown to promote insulin secretion at a site distinct from I1 or I2 receptors, suggesting potential involvement of a putative I3 receptor .

Insulin Secretion

Efaroxan has been demonstrated to stimulate insulin release in various studies:

  • In Vitro Studies:
    • Efaroxan significantly enhances insulin secretion from isolated pancreatic islets in the presence of glucose .
    • In experiments with BRIN-BD11 cells, efaroxan administration resulted in a marked increase in insulin release compared to control conditions .
  • In Vivo Studies:
    • Administration of efaroxan in rodent models showed increased plasma insulin levels without significantly altering blood glucose levels .
    • For instance, male Sprague-Dawley rats treated with 1 mg/kg and 5 mg/kg doses exhibited significant increases in plasma insulin levels after treatment .

Antihyperglycemic Effects

Efaroxan has been noted for its antihyperglycemic properties:

  • It improves oral glucose tolerance in diabetic animal models by inhibiting ATP-sensitive potassium channels (K(ATP) channels) on pancreatic β-cells .
  • The compound's ability to modulate glucose metabolism positions it as a potential therapeutic agent for type 2 diabetes.

Study on GABAergic Synaptic Transmission

A study investigated the role of efaroxan in modulating GABAergic synaptic transmission:

  • Efaroxan was shown to antagonize the effects of moxonidine on GABAergic inhibitory postsynaptic currents (IPSCs), indicating its role in synaptic modulation via imidazoline receptors .
  • The study utilized various statistical methods to analyze the effects, demonstrating a significant reduction in IPSCs when treated with both moxonidine and efaroxan.

Rhes Protein Regulation

Research identified Rhes, a monomeric GTP-binding protein, as a target regulated by efaroxan:

  • Efaroxan treatment led to down-regulation of Rhes expression in pancreatic β-cells, correlating with changes in insulin secretion dynamics .
  • This suggests that Rhes may play a critical role in mediating the secretory effects of efaroxan.

Summary Table of Biological Activities

ActivityMechanismReference
Insulin Secretionα2-Adrenoceptor antagonism
Antihyperglycemic ActivityInhibition of K(ATP) channels
Modulation of GABAergic TransmissionAntagonism of moxonidine effects
Regulation of Rhes ExpressionDown-regulation by efaroxan

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Efaroxan hydrochloride in laboratory settings?

  • Methodological Answer : Follow OSHA Hazard Communication Standards (29 CFR 1910.1200) for carcinogenic substances. Use PPE (gloves, lab coats, eye protection) and conduct experiments in a fume hood. Store in a locked, dry environment away from incompatible materials (e.g., strong acids/oxidizers). In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation. Safety Data Sheets (SDS) should be reviewed prior to use .

Q. What is the established synthesis pathway for this compound, and what purity validation methods are recommended?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of a benzoxazole precursor with an amine intermediate, followed by HCl salt formation. Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for structural confirmation. Report retention times, peak area ratios, and impurity thresholds (<0.1% w/w) in accordance with ICH guidelines .

Q. How should researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control). Analyze degradation products monthly via HPLC and Fourier-Transform Infrared Spectroscopy (FTIR). Monitor changes in mass balance, pH, and crystallinity. Stability data must include 95% confidence intervals for degradation rates .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards. Validate methods for linearity (R² ≥ 0.99), precision (CV ≤ 15%), and recovery (85–115%). Include matrix effect assessments (e.g., plasma vs. buffer) and limit of quantification (LOQ) ≤1 ng/mL .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer : Standardize cell lines (e.g., HEK-293 for receptor binding) and animal models (e.g., Sprague-Dawley rats). Use positive controls (e.g., known agonists/antagonists) and predefine acceptance criteria (e.g., IC₅₀ ± 10%). Document batch numbers of reagents and calibrate equipment (e.g., microplate readers) daily .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy data of this compound across studies?

  • Methodological Answer : Perform a systematic review with meta-analysis (PRISMA guidelines). Stratify data by experimental variables (e.g., dosage, administration route, model organism). Use Cochran’s Q test to assess heterogeneity and random-effects models to calculate pooled effect sizes. Investigate confounding factors (e.g., solvent choice, batch variability) through sensitivity analysis .

Q. What experimental design considerations are critical for optimizing in vitro dissolution profiles of this compound formulations?

  • Methodological Answer : Employ a factorial design (e.g., 2³ full factorial) to test variables like excipient ratio (e.g., lactose vs. MCC), compression force, and disintegrant concentration. Use USP Apparatus II (paddle) at 50 rpm, pH 6.8 phosphate buffer. Analyze dissolution kinetics via Higuchi or Korsmeyer-Peppas models. Validate with ANOVA (p < 0.05 for significant factors) .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus. Incorporate parameters such as permeability (Caco-2 assays), plasma protein binding (ultrafiltration), and hepatic extraction ratio (microsomal incubations). Validate models with observed AUC and Cmax data from preclinical trials .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/ED₅₀ values. Apply Akaike Information Criterion (AIC) for model selection. For skewed distributions, apply Box-Cox transformations. Report confidence intervals and use bootstrap resampling (≥1000 iterations) to assess robustness .

Q. How can researchers design studies to evaluate the long-term neurotoxic effects of this compound?

  • Methodological Answer : Implement longitudinal rodent studies with histopathological endpoints (e.g., hippocampal neuron counts via Nissl staining). Use Morris Water Maze for cognitive assessment and ELISA for neuroinflammation markers (e.g., TNF-α, IL-6). Apply mixed-effects models to account for inter-subject variability and censored data .

Propriétés

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIUCRHVWIHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474686
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-32-0, 89197-00-2
Record name Efaroxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Efaroxan hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.